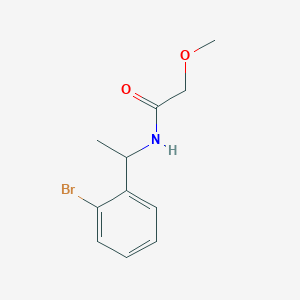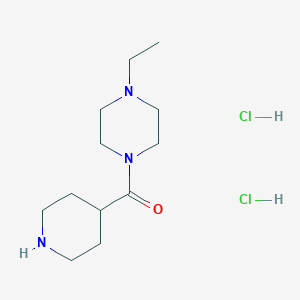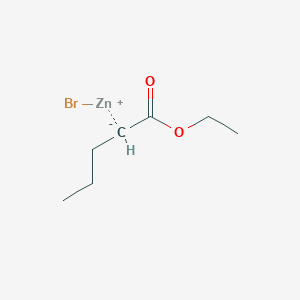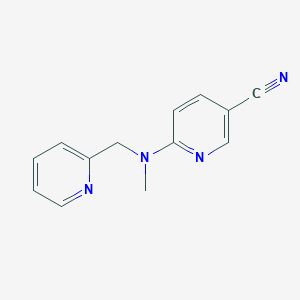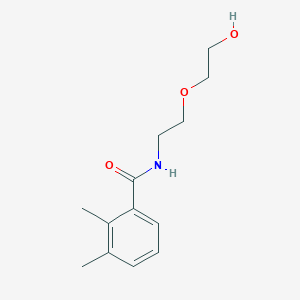
n-(2-(2-Hydroxyethoxy)ethyl)-2,3-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-Hydroxyethoxy)ethyl)-2,3-dimethylbenzamide is a chemical compound with a complex structure that includes a benzamide core substituted with hydroxyethoxy and dimethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Hydroxyethoxy)ethyl)-2,3-dimethylbenzamide typically involves the reaction of 2,3-dimethylbenzoic acid with 2-(2-hydroxyethoxy)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-(2-(2-Hydroxyethoxy)ethyl)-2,3-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzamides.
科学的研究の応用
N-(2-(2-Hydroxyethoxy)ethyl)-2,3-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
The mechanism of action of N-(2-(2-Hydroxyethoxy)ethyl)-2,3-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyethoxy group may facilitate binding to hydrophilic sites, while the benzamide core can interact with hydrophobic regions of target proteins or enzymes. This dual interaction can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(2-(2-Hydroxyethoxy)ethyl)acetamide
- N-(2-(2-Hydroxyethoxy)ethyl)methacrylamide
- Etofenamate
Uniqueness
N-(2-(2-Hydroxyethoxy)ethyl)-2,3-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, or binding affinity to certain targets, making it a valuable compound for various applications.
特性
分子式 |
C13H19NO3 |
|---|---|
分子量 |
237.29 g/mol |
IUPAC名 |
N-[2-(2-hydroxyethoxy)ethyl]-2,3-dimethylbenzamide |
InChI |
InChI=1S/C13H19NO3/c1-10-4-3-5-12(11(10)2)13(16)14-6-8-17-9-7-15/h3-5,15H,6-9H2,1-2H3,(H,14,16) |
InChIキー |
PFELMDRBPKZDKL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C(=O)NCCOCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


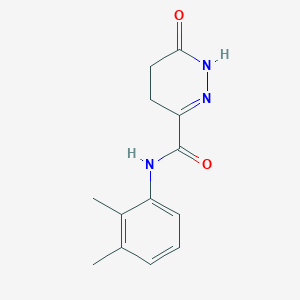
![3-(3,3-Dimethyl-2-oxobutyl)thieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B14901663.png)

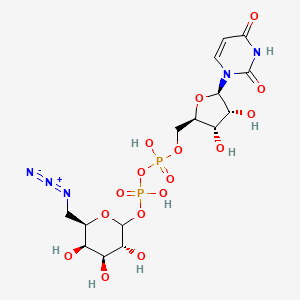
![1-O-methyl 9-O-[[(2S,3R,4R,5S,6S)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl] nonanedioate](/img/structure/B14901687.png)

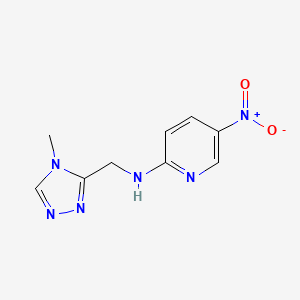
![(S)-1-(1H-Pyrrolo[2,3-b]pyridin-6-yl)ethan-1-amine](/img/structure/B14901702.png)
